![molecular formula C15H16ClN3O2 B6626689 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like N-chlorosuccinimide (NCS) under acidic conditions.
Attachment of the hydroxyethoxyethylamino group: This step involves nucleophilic substitution reactions where the appropriate amine reacts with the chloroquinoline derivative.
Formation of the carbonitrile group: This can be achieved through the reaction of the corresponding aldehyde with cyanide sources under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-3-carboxamide: Studied for its anti-inflammatory properties.
Uniqueness
8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its hydroxyethoxyethylamino group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
8-chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-6-12-14(18-2-4-21-5-3-20)11(8-17)9-19-15(12)13(16)7-10/h6-7,9,20H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXLIXEZRPWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)
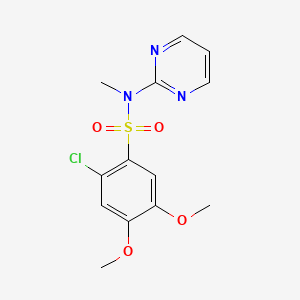
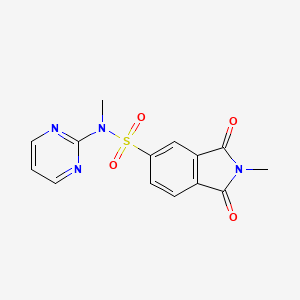
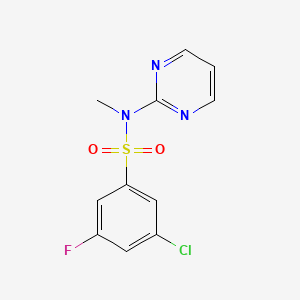
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
![[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone](/img/structure/B6626659.png)
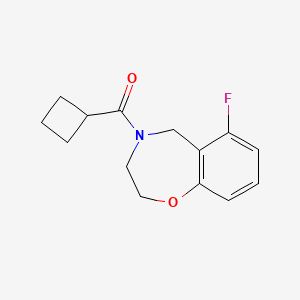
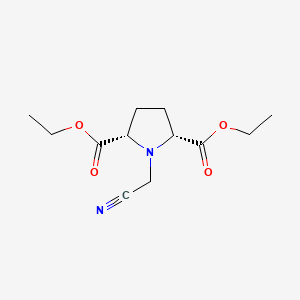
![6-bromo-2-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B6626695.png)
![N-(2-methyl-5-pyridin-3-ylphenyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide](/img/structure/B6626696.png)
![8-Chloro-6-methyl-4-[(2-morpholin-4-yl-2-oxoethyl)amino]quinoline-3-carbonitrile](/img/structure/B6626710.png)
![(1S,8S)-9-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene](/img/structure/B6626717.png)
![1-[[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626718.png)
